Akt inhibitor VIII

Catalog No.
S517762
CAS No.
612847-09-3
M.F
C34H29N7O
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akt inhibitor VIII

CAS Number

612847-09-3

Product Name

Akt inhibitor VIII

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C34H29N7O

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42)

InChI Key

IWCQHVUQEFDRIW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AKT inhibitor VIII; AKT-inhibitor-VIII; AKT inhibitor-8; AKT-inhibitor-8; Akt-I 1,2; Akti-1/2. Sigma-A6730

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8

Isomeric SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8

The exact mass of the compound Akt inhibitor VIII is 551.24336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Akt inhibitor VIII (CAS 612847-09-3), frequently designated as Akti-1/2, is a highly selective, cell-permeable allosteric inhibitor of protein kinase B (PKB/Akt). Unlike broad-spectrum ATP-competitive kinase inhibitors, it binds specifically to the pleckstrin homology (PH) domain-kinase domain interface, locking the enzyme in an inactive conformation . In procurement contexts, it is primarily sourced as a precision biochemical tool for isolating Akt1 and Akt2 signaling, offering a distinct selectivity profile that spares Akt3. By avoiding the ATP-binding pocket, it circumvents the off-target AGC kinase cross-reactivity commonly associated with conventional active-site inhibitors, making it an essential baseline material for high-fidelity signal transduction assays.

Substituting Akt inhibitor VIII with pan-Akt ATP-competitive inhibitors (like Capivasertib) or upstream PI3K inhibitors (like Wortmannin) fundamentally alters experimental outcomes and compromises assay reproducibility . ATP-competitive analogs fail to lock the PH-domain conformation and frequently exhibit cross-reactivity with structurally related AGC kinases such as PKA, PKC, and SGK, introducing off-target variables [1]. Furthermore, upstream PI3K inhibitors suppress the entire PIP3 signaling network, confounding Akt-specific downstream effects with parallel pathway disruptions. Even among allosteric inhibitors, generic substitution with MK-2206 compromises isoform selectivity; MK-2206 robustly inhibits Akt3, whereas Akt inhibitor VIII provides a critical ~36-fold selectivity window to spare Akt3 activity, a necessary feature for precise isoform mapping .

Isozyme Selectivity: Sparing Akt3 Activity

Akt inhibitor VIII demonstrates highly selective inhibition of Akt1 (IC50 = 58 nM) and Akt2 (IC50 = 210 nM) while exhibiting markedly lower potency against Akt3 (IC50 = 2.12 µM). In contrast, the pan-Akt allosteric inhibitor MK-2206 inhibits all three isoforms with tight potency (Akt1/2/3 IC50s = 8/12/65 nM), and the ATP-competitive inhibitor Capivasertib is equipotent across all three (IC50 = 3/8/8 nM) . This gives Akt inhibitor VIII an approximate 36-fold selectivity for Akt1 over Akt3, compared to MK-2206's ~8-fold window.

Evidence DimensionIsoform IC50 Selectivity Ratio (Akt1 vs Akt3)
Target Compound DataAkt inhibitor VIII: ~36-fold selectivity (58 nM vs 2119 nM)
Comparator Or BaselineMK-2206: ~8-fold selectivity (8 nM vs 65 nM); Capivasertib: 1-fold (3 nM vs 8 nM)
Quantified Difference4.5x greater Akt1/Akt3 selectivity window than MK-2206
ConditionsCell-free in vitro kinase assays

Procuring this specific compound is essential for research requiring the functional isolation of Akt1/2 from Akt3, avoiding the pan-isoform suppression caused by standard clinical-stage inhibitors.

Kinase Domain Specificity via Allosteric PH-Domain Locking

Because Akt inhibitor VIII binds the PH-kinase domain interface (specifically requiring Trp80), it exhibits no inhibitory effect against PH-domain-lacking Akts or closely related AGC family kinases (PKA, PKC, and SGK) even at concentrations up to 50 µM . Conversely, ATP-competitive pan-Akt inhibitors like Capivasertib (AZD5363) demonstrate significant off-target activity toward P70S6K and PKA due to active-site conservation across the AGC family [1].

Evidence DimensionOff-target AGC kinase inhibition threshold
Target Compound DataAkt inhibitor VIII: No inhibition of PKA/PKC/SGK at 50 µM
Comparator Or BaselineCapivasertib (AZD5363): Similar inhibitory activity towards P70S6K/PKA as to Akt
Quantified DifferenceAbsolute functional separation from off-target AGC kinases up to 50 µM
ConditionsKinase selectivity profiling against AGC family members

Ensures that observed cellular phenotypes are strictly Akt1/2-dependent, eliminating confounding variables in assay reproducibility and avoiding the need for complex off-target deconvolution.

Structural Probe Utility for PH-Domain Mutants

Akt inhibitor VIII's mechanism relies entirely on the PH-in conformation. Consequently, it shows dramatically reduced efficacy against Akt1-E17K and W80A mutants, which disrupt the PH-kinase interdomain interaction. In contrast, ATP-competitive inhibitors (e.g., AZD5363) and certain newer allosteric inhibitors (e.g., ARQ 092) retain high potency against the E17K mutant [1].

Evidence DimensionEfficacy against Akt1-E17K activating mutation
Target Compound DataAkt inhibitor VIII: Decreased sensitivity / marginal inhibition
Comparator Or BaselineCapivasertib (AZD5363) / Ipatasertib: Increased or retained sensitivity
Quantified DifferenceDivergent efficacy profile based strictly on PH-domain structural integrity
ConditionsIn vitro kinase assays and mutant-expressing cell lines

Makes the compound an indispensable negative-control probe for validating whether a biological system's Akt hyperactivation is driven by E17K-like structural uncoupling.

Pathway Isolation: Sparing PI3K and PIP3 Networks

Procurement of Akt inhibitor VIII allows for direct intervention at the Akt node without altering upstream signaling. Baseline PI3K inhibitors like Wortmannin or LY294002 suppress the entire PIP3 production network, which inadvertently affects parallel PIP3-dependent, Akt-independent pathways. Akt inhibitor VIII blocks basal and stimulated Akt1/2 phosphorylation (e.g., at 1 µM in rat hepatoma cells) while leaving PIP3 synthesis intact .

Evidence DimensionUpstream PIP3 network disruption
Target Compound DataAkt inhibitor VIII: 0% disruption of PIP3 synthesis
Comparator Or BaselineWortmannin / LY294002: Complete suppression of PIP3 synthesis
Quantified DifferenceAbsolute isolation of Akt from parallel PI3K effectors
ConditionsCellular signaling assays (e.g., insulin-stimulated hepatocytes)

Critical for assay designs that must distinguish Akt-specific downstream events from broader PI3K pathway pleiotropy, avoiding the broad toxicity of upstream inhibitors.

Isoform-Specific Signal Transduction Studies

Ideal for dissecting the distinct roles of Akt1 and Akt2 in cell survival and metabolism without confounding interference from Akt3. Its 36-fold selectivity window makes it the preferred procurement choice over MK-2206 for precise isoform mapping .

High-Fidelity Kinase Screening and Profiling

Used as a benchmark allosteric tool compound in kinase selectivity panels. Because it avoids the ATP-binding pocket entirely, it is optimal for assays requiring absolute non-interference with related AGC kinases like PKA, PKC, and SGK at concentrations up to 50 µM .

Structural Validation of Akt Mutants

Procured for negative-selection assays in cancer models harboring the Akt1-E17K or W80A mutations. Its inability to inhibit these structurally uncoupled mutants provides a clear phenotypic contrast when run alongside ATP-competitive pan-Akt inhibitors like Capivasertib [1].

Downstream Metabolic Pathway Isolation

Essential for metabolic studies, such as insulin-regulated FOXO1 expression in hepatocytes, where upstream PI3K inhibitors like Wortmannin would cause unacceptable off-target effects on parallel PIP3-dependent pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

551.24335857 Da

Monoisotopic Mass

551.24335857 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YX4CPQ6V6X

Dates

Last modified: 08-15-2023
1: Morishita S, Tomita K, Ono T, Murakoshi M, Saito K, Sugiyama K, Nishino H, Kato H. Lactoferrin attenuates fatty acid-induced lipotoxicity via Akt signaling in hepatocarcinoma cells. Biochem Cell Biol. 2015 Jul 28:1-8. [Epub ahead of print] PubMed PMID: 26335364.
2: Myers AL, Lin L, Nancarrow DJ, Wang Z, Ferrer-Torres D, Thomas DG, Orringer MB, Lin J, Reddy RM, Beer DG, Chang AC. IGFBP2 modulates the chemoresistant phenotype in esophageal adenocarcinoma. Oncotarget. 2015 Jul 17. [Epub ahead of print] PubMed PMID: 26317790.
3: Xing W, Guo W, Zou CH, Fu TT, Li XY, Zhu M, Qi JH, Song J, Dong CH, Li Z, Xiao Y, Yuan PS, Huang H, Xu X. Acemannan accelerates cell proliferation and skin wound healing through AKT/mTOR signaling pathway. J Dermatol Sci. 2015 Aug;79(2):101-9. doi: 10.1016/j.jdermsci.2015.03.016. Epub 2015 Apr 1. PubMed PMID: 26049685.
4: Zheng S, Yang Y, Song R, Yang X, Liu H, Ma Q, Yang L, Meng R, Tao T, Wang S, He J. Ang-(1-7) promotes the migration and invasion of human renal cell carcinoma cells via Mas-mediated AKT signaling pathway. Biochem Biophys Res Commun. 2015 May 1;460(2):333-40. doi: 10.1016/j.bbrc.2015.03.035. Epub 2015 Mar 14. PubMed PMID: 25783053.
5: Halacli SO, Dogan AL. FOXP1 regulation via the PI3K/Akt/p70S6K signaling pathway in breast cancer cells. Oncol Lett. 2015 Mar;9(3):1482-1488. Epub 2015 Jan 16. PubMed PMID: 25663935; PubMed Central PMCID: PMC4315073.
6: van der Waart AB, van de Weem NM, Maas F, Kramer CS, Kester MG, Falkenburg JH, Schaap N, Jansen JH, van der Voort R, Gattinoni L, Hobo W, Dolstra H. Inhibition of Akt signaling promotes the generation of superior tumor-reactive T cells for adoptive immunotherapy. Blood. 2014 Nov 27;124(23):3490-500. doi: 10.1182/blood-2014-05-578583. Epub 2014 Oct 21. PubMed PMID: 25336630; PubMed Central PMCID: PMC4246043.
7: Zhu L, Derijard B, Chakrabandhu K, Wang BS, Chen HZ, Hueber AO. Synergism of PI3K/Akt inhibition and Fas activation on colon cancer cell death. Cancer Lett. 2014 Nov 28;354(2):355-64. doi: 10.1016/j.canlet.2014.08.038. Epub 2014 Sep 6. PubMed PMID: 25199763.
8: Liu Q, Qiu J, Liang M, Golinski J, van Leyen K, Jung JE, You Z, Lo EH, Degterev A, Whalen MJ. Akt and mTOR mediate programmed necrosis in neurons. Cell Death Dis. 2014 Feb 27;5:e1084. doi: 10.1038/cddis.2014.69. PubMed PMID: 24577082; PubMed Central PMCID: PMC3944276.
9: Choi J, Jo M, Lee E, Choi D. AKT is involved in granulosa cell autophagy regulation via mTOR signaling during rat follicular development and atresia. Reproduction. 2013 Nov 20;147(1):73-80. doi: 10.1530/REP-13-0386. Print 2014 Jan. PubMed PMID: 24131573.
10: Jang EJ, Seok YM, Arterburn JB, Olatunji LA, Kim IK. GPER-1 agonist G1 induces vasorelaxation through activation of epidermal growth factor receptor-dependent signalling pathway. J Pharm Pharmacol. 2013 Oct;65(10):1488-99. doi: 10.1111/jphp.12113. Epub 2013 Aug 6. PubMed PMID: 24028616.
11: Wilson C, Contreras-Ferrat A, Venegas N, Osorio-Fuentealba C, Pávez M, Montoya K, Durán J, Maass R, Lavandero S, Estrada M. Testosterone increases GLUT4-dependent glucose uptake in cardiomyocytes. J Cell Physiol. 2013 Dec;228(12):2399-407. doi: 10.1002/jcp.24413. PubMed PMID: 23757167.
12: Kumar A, Purohit R. Cancer associated E17K mutation causes rapid conformational drift in AKT1 pleckstrin homology (PH) domain. PLoS One. 2013 May 31;8(5):e64364. doi: 10.1371/journal.pone.0064364. Print 2013. PubMed PMID: 23741320; PubMed Central PMCID: PMC3669323.
13: Huang J, Ledford KJ, Pitkin WB, Russo L, Najjar SM, Siragy HM. Targeted deletion of murine CEACAM 1 activates PI3K-Akt signaling and contributes to the expression of (Pro)renin receptor via CREB family and NF-κB transcription factors. Hypertension. 2013 Aug;62(2):317-23. doi: 10.1161/HYPERTENSIONAHA.113.01324. Epub 2013 Jun 3. PubMed PMID: 23734002; PubMed Central PMCID: PMC3793251.
14: Tao Y, Guo Y, Liu W, Zhang J, Li X, Shen L, Ru Y, Xue Y, Zheng J, Liu X, Zhang J, Yao L. AKT inhibitor suppresses hyperthermia-induced Ndrg2 phosphorylation in gastric cancer cells. Braz J Med Biol Res. 2013 Apr;46(4):394-404. Epub 2013 Apr 5. PubMed PMID: 23558861; PubMed Central PMCID: PMC3854405.
15: Wang H, Zhou X, Huang J, Mu N, Guo Z, Wen Q, Wang R, Chen S, Feng ZP, Zheng W. The role of Akt/FoxO3a in the protective effect of venlafaxine against corticosterone-induced cell death in PC12 cells. Psychopharmacology (Berl). 2013 Jul;228(1):129-41. doi: 10.1007/s00213-013-3017-9. Epub 2013 Mar 15. PubMed PMID: 23494228.
16: Basualto-Alarcón C, Jorquera G, Altamirano F, Jaimovich E, Estrada M. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy. Med Sci Sports Exerc. 2013 Sep;45(9):1712-20. doi: 10.1249/MSS.0b013e31828cf5f3. PubMed PMID: 23470307.
17: Fabian AK, März A, Neimanis S, Biondi RM, Kozany C, Hausch F. InterAKTions with FKBPs--mutational and pharmacological exploration. PLoS One. 2013;8(2):e57508. doi: 10.1371/journal.pone.0057508. Epub 2013 Feb 28. PubMed PMID: 23469007; PubMed Central PMCID: PMC3585324.
18: Park TY, Baik EJ, Lee SH. Prostaglandin E₂-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells. Br J Pharmacol. 2013 Jun;169(3):604-18. doi: 10.1111/bph.12103. PubMed PMID: 23317035; PubMed Central PMCID: PMC3682708.
19: Jang EJ, Seok YM, Lee JI, Cho HM, Sohn UD, Kim IK. 3',4'-Dimethoxythioflavone induces endothelium-dependent vasorelaxation through activation of epidermal growth factor receptor. Naunyn Schmiedebergs Arch Pharmacol. 2013 Apr;386(4):339-50. doi: 10.1007/s00210-012-0818-z. Epub 2012 Dec 12. PubMed PMID: 23232926.
20: Zhong Z, Dang Y, Yuan X, Guo W, Li Y, Tan W, Cui J, Lu J, Zhang Q, Chen X, Wang Y. Furanodiene, a natural product, inhibits breast cancer growth both in vitro and in vivo. Cell Physiol Biochem. 2012;30(3):778-90. doi: 10.1159/000341457. Epub 2012 Aug 2. PubMed PMID: 22854281.

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